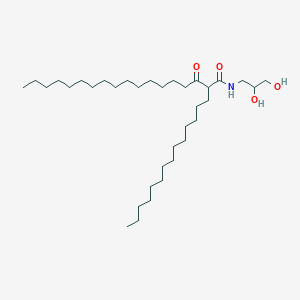![molecular formula C28H22O2Se2 B12569675 [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) CAS No. 193007-98-6](/img/structure/B12569675.png)
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes diselane and phenylmethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) typically involves multiple steps. One common method includes the reaction of diselane with methylene-4,1-phenylene and phenylmethanone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) include:
- Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate
- 6,6′-(ethyne-1,2-diylbis(4,1-phenylene))bis(2-(2-butyloctyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione)
Uniqueness
What sets [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) apart from similar compounds is its unique combination of diselane and phenylmethanone groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific applications, such as advanced material synthesis and biological research .
Propiedades
Número CAS |
193007-98-6 |
|---|---|
Fórmula molecular |
C28H22O2Se2 |
Peso molecular |
548.4 g/mol |
Nombre IUPAC |
[4-[[(4-benzoylphenyl)methyldiselanyl]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2Se2/c29-27(23-7-3-1-4-8-23)25-15-11-21(12-16-25)19-31-32-20-22-13-17-26(18-14-22)28(30)24-9-5-2-6-10-24/h1-18H,19-20H2 |
Clave InChI |
LSLPPYOIKIWRAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[Se][Se]CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


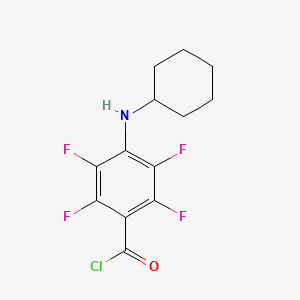
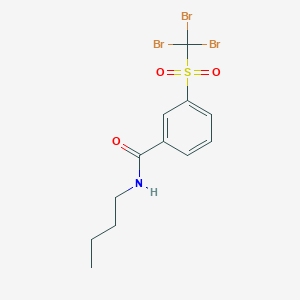
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
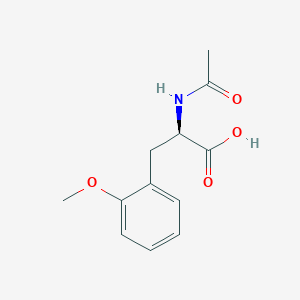
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
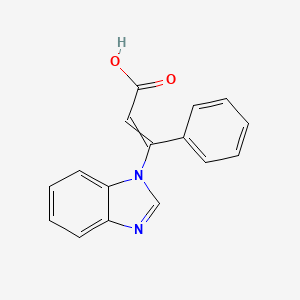
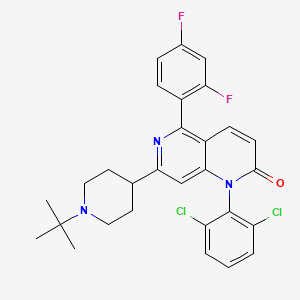
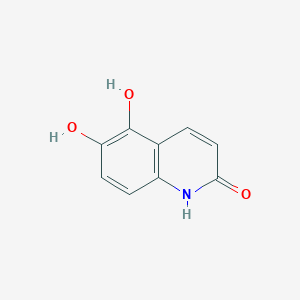
![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
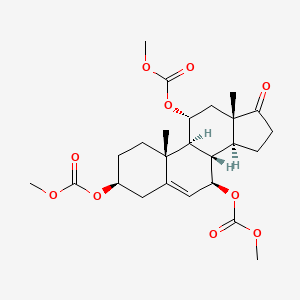
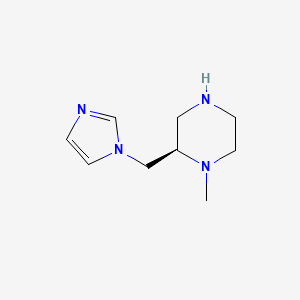
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
